N-hydroxypyridine-3-carbonimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxypyridine-3-carbonimidoyl chloride is a chemical compound with the molecular formula C6H5ClN2O. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyridine ring, a hydroxyl group, and a carbonimidoyl chloride functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxypyridine-3-carbonimidoyl chloride typically involves the reaction of pyridine-3-carboxylic acid with hydroxylamine hydrochloride to form N-hydroxypyridine-3-carboxamide. This intermediate is then treated with thionyl chloride to yield this compound. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and the reactions are carried out at low temperatures to prevent decomposition.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-hydroxypyridine-3-carbonimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-hydroxypyridine-3-carbonimidoyl oxide.
Reduction: Reduction reactions can convert it into N-hydroxypyridine-3-carbonimidoylamine.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like primary amines or alcohols are employed under mild conditions, often in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include N-hydroxypyridine-3-carbonimidoyl oxide, N-hydroxypyridine-3-carbonimidoylamine, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-hydroxypyridine-3-carbonimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-hydroxypyridine-3-carbonimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition or modification of enzyme activity. The pathways involved in its mechanism of action depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-hydroxypyridine-2-carbonimidoyl chloride
- N-hydroxypyridine-4-carbonimidoyl chloride
- N-hydroxybenzimidoyl chloride
Uniqueness
N-hydroxypyridine-3-carbonimidoyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions and biological assays.
Properties
IUPAC Name |
(3Z)-N-hydroxypyridine-3-carboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-6(9-10)5-2-1-3-8-4-5/h1-4,10H/b9-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSGOUDPRIHUBN-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N/O)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.